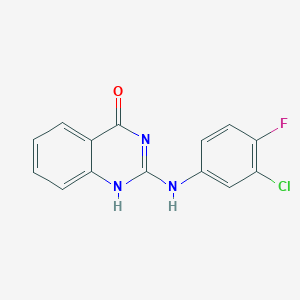
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been suggested that 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce the production of amyloid beta, which is a hallmark of the disease. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been suggested to modulate the activity of dopamine receptors in the brain.
Biochemical and physiological effects:
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects in animal models. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce amyloid beta deposition and improve cognitive function. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce the negative symptoms of the disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potential therapeutic value in various diseases. Another advantage is that 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is relatively easy to synthesize and purify. However, one of the limitations of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one. One future direction is to further investigate the mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in various diseases. Another future direction is to study the pharmacokinetics and toxicity of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in animal models. Additionally, future studies could focus on optimizing the synthesis method of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one to improve its yield and purity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in humans.
Conclusion:
In conclusion, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has been studied for its potential therapeutic value in various diseases. The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as DCC. 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects in animal models. Future studies could focus on further investigating the mechanism of action, improving the synthesis method, and conducting clinical trials to evaluate the safety and efficacy of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one.
Synthesis Methods
The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one.
Scientific Research Applications
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential to reduce the negative symptoms of the disease.
properties
Product Name |
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Molecular Formula |
C21H23N5O |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O/c1-16-20(22-21(27)24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27) |
InChI Key |
GGHVUTXLMLUDMD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
